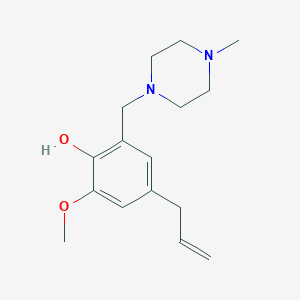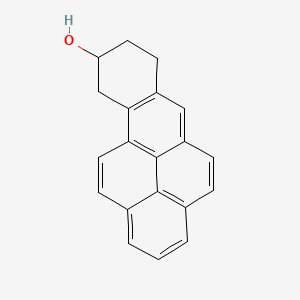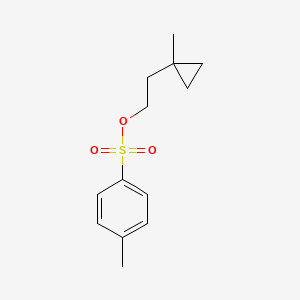
2,6,6-Trimethylcyclohept-1-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethylcyclohept-1-en-1-yl acetate is an organic compound with a unique structure that includes a cycloheptene ring substituted with three methyl groups and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylcyclohept-1-en-1-yl acetate typically involves the cyclization of appropriate precursors followed by acetylation. One common method involves the use of trimethylsilyl enol ethers, which undergo intramolecular electrophilic cyclization to form the cycloheptene ring . The reaction conditions often include the presence of a Lewis acid such as titanium tetrachloride (TiCl4) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization and acetylation techniques. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,6-Trimethylcyclohept-1-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,6,6-Trimethylcyclohept-1-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Wirkmechanismus
The mechanism by which 2,6,6-Trimethylcyclohept-1-en-1-yl acetate exerts its effects involves interactions with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The cycloheptene ring structure allows for unique interactions with enzymes and receptors, influencing biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6,6-Trimethylcyclohex-1-en-1-yl acetate
- 2,6,6-Trimethylcyclohex-1-en-1-yl methanol
- 2,6,6-Trimethylcyclohept-4-en-1-one
Uniqueness
2,6,6-Trimethylcyclohept-1-en-1-yl acetate is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered ring analogs.
Eigenschaften
CAS-Nummer |
30452-01-8 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
(2,6,6-trimethylcyclohepten-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-9-6-5-7-12(3,4)8-11(9)14-10(2)13/h5-8H2,1-4H3 |
InChI-Schlüssel |
DOISGBZGBFUZQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC(CCC1)(C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


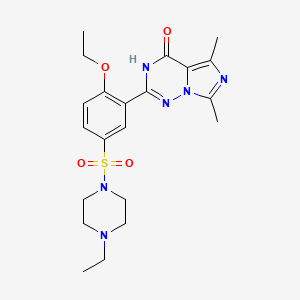
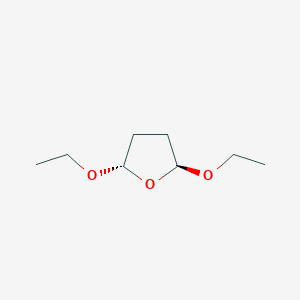
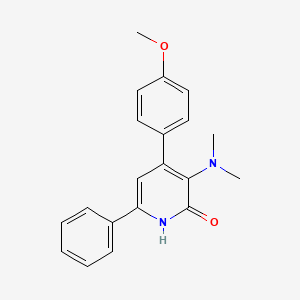

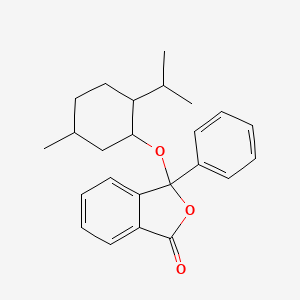
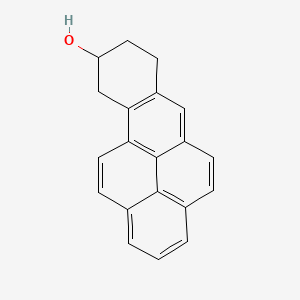

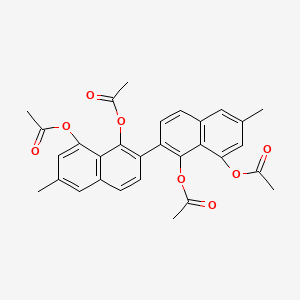

![Benzenesulfonamide, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-N,N-dimethyl-](/img/structure/B12789871.png)
